6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of quinolines. Its molecular formula is with a molecular weight of approximately 328.243 g/mol. The compound features a trifluoromethyl group at positions 6, 7, and 8 of the quinoline ring, a keto group at position 4, and a carboxylic acid functional group at position 3. This structural configuration contributes to its unique chemical properties and biological activities.
The chemical reactivity of 6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can undergo typical acid-base reactions, while the keto group may participate in nucleophilic addition reactions. Additionally, the presence of fluorine atoms enhances the compound's electrophilicity, making it more reactive towards nucleophiles.
This compound exhibits significant biological activity, particularly as an antimicrobial agent. The presence of the quinoline structure is known to confer antibacterial properties, making it a potential candidate for drug development against various bacterial infections. Furthermore, its trifluoromethyl groups may enhance lipophilicity and cellular membrane permeability, contributing to its efficacy.
Synthesis of 6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid can be achieved through several methods:
Each method requires careful control of reaction conditions to ensure high yields and purity.
The primary applications of 6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid are in pharmaceuticals and agrochemicals. Its antimicrobial properties make it a candidate for developing new antibiotics. Additionally, due to its unique structure, it may find applications in research as a biochemical probe or in materials science.
Interaction studies involving this compound often focus on its binding affinity with various biological targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific bacterial enzymes crucial for cell wall synthesis or DNA replication. Further research is needed to elucidate the precise mechanisms of action and potential side effects.
Several compounds share structural similarities with 6,7,8-Trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 71083-06-2 | 0.92 | Contains an ethyl ester instead of a propynyl group |
Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 98349-25-8 | 0.85 | Cyclopropyl substitution changes sterics significantly |
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 94695-52-0 | 0.84 | Maintains trifluoromethyl groups but alters core structure |
Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline | 105404-65-7 | 0.82 | Incorporates piperazine for potential CNS activity |
1-Cyclopropyl-6,7-difluoro -4 -oxo -1 ,4 -dihydroquinoline -3-carboxylic acid | 93107 -30 -3 | 0.79 | Differing fluorine substitution pattern affects reactivity |
These compounds highlight the uniqueness of 6,7,8-Trifluoro -4 -oxo -1 -(prop -2 -yn -1 -yl) -1 ,4 -dihydroquinoline -3 -carboxylic acid in terms of its specific functional groups and potential applications in medicinal chemistry.
The systematic IUPAC name for this compound is 6,7,8-trifluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylic acid. Its molecular formula is C₁₄H₇F₃NO₃, derived from the quinoline core (C₉H₇N) modified by three fluorine atoms, a propynyl group (C₃H₃), a keto group (O), and a carboxylic acid moiety (COOH). The prop-2-yn-1-yl substituent at position 1 introduces alkyne functionality, enabling further derivatization via click chemistry.
The quinoline skeleton consists of a fused benzene-pyridine ring system. Key structural modifications include:
Stereoelectronic effects from fluorine substituents induce electron withdrawal, polarizing the quinoline ring and increasing electrophilicity at the carbonyl carbon.